molecular formula C11H16OS B1279090 Benzenesulfenic Acid Pentyl Ester

Benzenesulfenic Acid Pentyl Ester

Cat. No.: B1279090
M. Wt: 196.31 g/mol
InChI Key: CFWDAASLZYYCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfenic Acid Pentyl Ester is an organic compound characterized by the presence of a phenylthio group attached to a pentyl ether chain. This compound falls under the category of aromatic ethers, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing Benzenesulfenic Acid Pentyl Ester is the Williamson ether synthesis. This involves the reaction of a phenylthio alcohol with a pentyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically proceeds via an S_N2 mechanism, where the alkoxide ion attacks the alkyl halide, resulting in the formation of the ether bond .

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. One such method is the acid-catalyzed dehydration of alcohols, where sulfuric acid (H_2SO_4) is used to catalyze the reaction between phenylthio alcohol and pentyl alcohol . This method is particularly useful for large-scale production due to its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfenic Acid Pentyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H_2O_2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH_4)

    Substitution: Hydroiodic acid (HI), hydrobromic acid (HBr)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Phenol, pentyl halide

Comparison with Similar Compounds

Similar Compounds

  • Phenylthioethyl ether
  • Phenylthiobutyl ether
  • Phenylthiopropyl ether

Comparison

Benzenesulfenic Acid Pentyl Ester is unique due to its specific chain length and the presence of the phenylthio group, which imparts distinct chemical and biological properties. Compared to other similar compounds, this compound exhibits higher stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

pentoxysulfanylbenzene

InChI

InChI=1S/C11H16OS/c1-2-3-7-10-12-13-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3

InChI Key

CFWDAASLZYYCPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCOSC1=CC=CC=C1

Origin of Product

United States

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